
4-甲基伞花素-β-D-龙胆三糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives involves multi-step chemical reactions, often starting with the base compound 4-methylumbelliferone. For example, the synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a compound with a similar base structure, demonstrates the complex processes involved, including peracetylation and catalysis by Lewis acids like SnCl4, followed by deacetylation to achieve the target compound (Huang, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl derivatives is characterized by the 4-methylumbelliferyl core, which can be conjugated with various glycosidic units. Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray tandem mass spectrometry are commonly employed to establish the structures of such compounds, ensuring the correct synthesis of the desired glycosidic linkages (Eneyskaya et al., 2005).
Chemical Reactions and Properties
4-Methylumbelliferyl derivatives engage in various chemical reactions, particularly as substrates in enzymatic assays. Their utility in diagnosing metabolic disorders, such as GM2 gangliosidoses, by serving as specific substrates for enzyme activity assays, exemplifies their chemical reactivity and significance in biomedical research (Inui & Wenger, 1984).
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl derivatives, including solubility and fluorescence, make them particularly useful in biochemistry. For instance, their ability to release fluorescent products upon enzymatic hydrolysis enables the visual quantification of enzyme activity, a critical aspect in the study of enzymes like neuraminidase and hyaluronidase (Myers et al., 1980).
Chemical Properties Analysis
4-Methylumbelliferyl derivatives exhibit a range of chemical properties, including acting as inhibitors or substrates in various biochemical pathways. Their role in inhibiting hyaluronic acid synthesis, as demonstrated by 4-methylumbelliferone in prostate cancer cells, highlights their potential therapeutic applications and their impact on cellular behaviors such as proliferation, motility, and invasion (Lokeshwar et al., 2010).
科学研究应用
酶活测定
4-甲基伞花素衍生物广泛用于光谱荧光法和荧光法测定中,以测量α-糜蛋白酶、胰蛋白酶、凝血酶和几种糖苷酶等酶的活性。这些测定对于了解酶动力学、诊断疾病和评估酶抑制剂至关重要。例如,4-甲基伞花素底物已被合成,用于使用白细胞诊断 GM2 神经节苷脂沉积症,证明了它们在临床遗传学和疾病诊断中的用途 (Inui & Wenger, 1984)。此外,这些底物促进了肾内产生的和预先形成的葡萄糖醛酸苷的不同处置研究,突出了它们在药理学研究中的重要性 (Wang 等人,2011)。
诊断应用
4-甲基伞花素衍生物的合成和应用已成为溶酶体贮积症(如泰-萨克斯病和桑菲利波 B 病)诊断检测开发中的工具。这些检测提供了一种无创、快速且准确的疾病诊断和携带者检测方法,对遗传咨询和早期干预策略产生了重大影响 (Ben-yoseph 等人,1985)。
生物技术和环境应用
在生物技术领域,4-甲基伞花素衍生物用于监测转基因生物中的酶活性,从而深入了解基因表达和调控机制。此外,这些化合物已在环境微生物学中得到应用,有助于快速检测沿海水域中的粪便污染,并评估土壤中真菌生物量的存在和活性。这不仅有助于环境监测,还有助于了解微生物生态和生物降解过程 (Fiksdal 等人,1994)。
抗氧化和抗肿瘤活性的研究
最近的研究探索了 4-甲基伞花素衍生物的抗氧化特性,证明了它们在清除自由基和减少氧化应激方面的潜力。这项研究为开发用于治疗应用的新型抗氧化剂开辟了新的途径 (Al-Majedy 等人,2016)。此外,4-甲基伞花素在前列腺癌和其他恶性肿瘤中的抗肿瘤和抗血管生成作用已被记录在案,表明其作为抗癌治疗候选者的潜力 (Lokeshwar 等人,2010)。
属性
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl b-D-gentiotrioside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
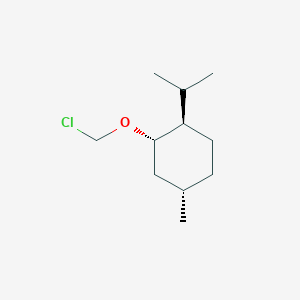
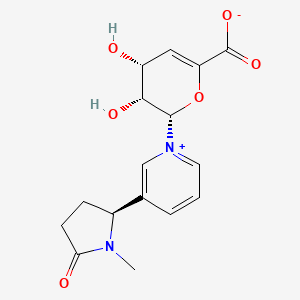
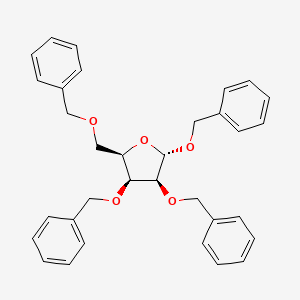
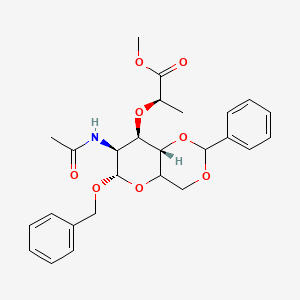
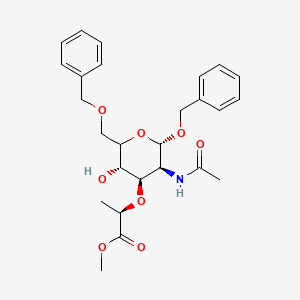
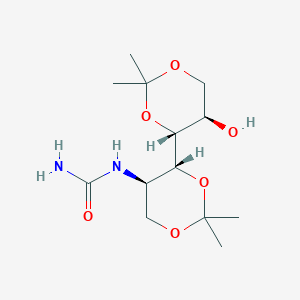
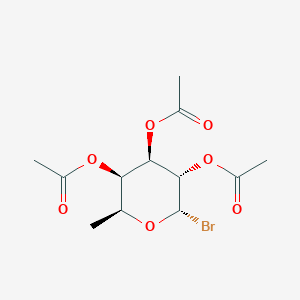

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
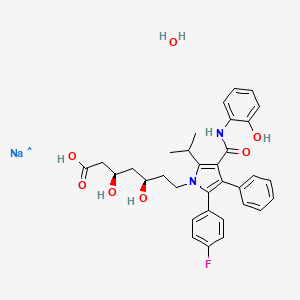
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)